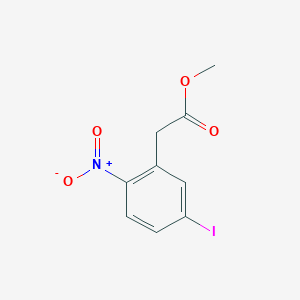
Methyl 2-(5-iodo-2-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-iodo-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H8INO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with iodine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-iodo-2-nitrophenyl)acetate typically involves the iodination of a nitrophenylacetic acid derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used.
Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura couplings.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenylacetic acid derivatives.
Coupling: Biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(5-iodo-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-iodo-2-nitrophenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would depend on the nature of the derivatives formed and their interaction with biological targets. The nitro group can be reduced to an amine, which may interact with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Methyl 2-nitrophenylacetate: Lacks the iodine substituent.
Methyl 2-(4-iodo-2-nitrophenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Methyl 2-(5-bromo-2-nitrophenyl)acetate: Bromine instead of iodine.
Uniqueness: Methyl 2-(5-iodo-2-nitrophenyl)acetate is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for further functionalization compared to its analogs .
Propiedades
Fórmula molecular |
C9H8INO4 |
|---|---|
Peso molecular |
321.07 g/mol |
Nombre IUPAC |
methyl 2-(5-iodo-2-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8INO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 |
Clave InChI |
DCPCMTMWJMGZTR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


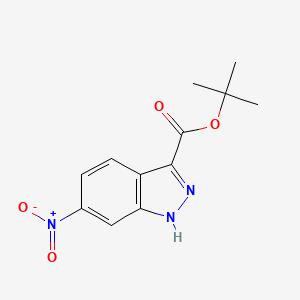
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)

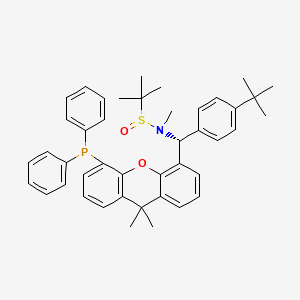
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
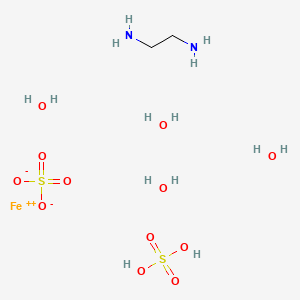
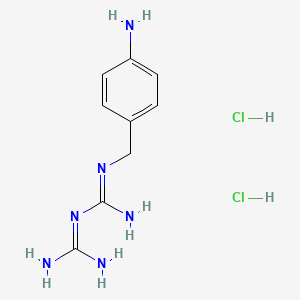
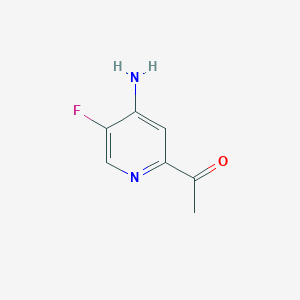
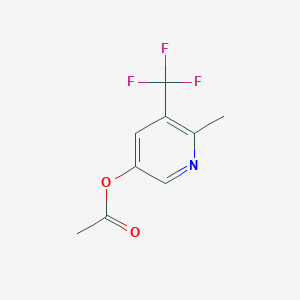
![4-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13659021.png)
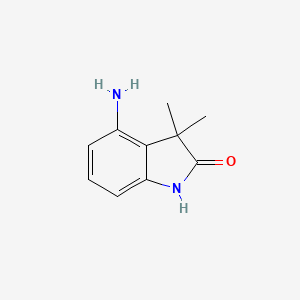
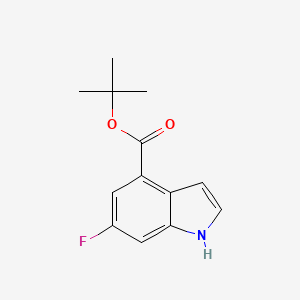
![3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13659048.png)

